An In-depth Technical Guide to the Chemical Properties of Di(1H-imidazol-1-yl)methanethione
An In-depth Technical Guide to the Chemical Properties of Di(1H-imidazol-1-yl)methanethione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(1H-imidazol-1-yl)methanethione, commonly known as 1,1'-Thiocarbonyldiimidazole (TCDI), is a versatile organosulfur compound with the chemical formula C₇H₆N₄S. As the sulfur analog of the well-known coupling reagent carbonyldiimidazole (CDI), TCDI serves as a crucial reagent in a variety of organic transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of TCDI, with a focus on its role in modern organic synthesis. The document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
Di(1H-imidazol-1-yl)methanethione is a yellow crystalline solid that is stable under anhydrous conditions but is sensitive to moisture.[1] It is soluble in a range of organic solvents, including tetrahydrofuran (B95107) (THF), toluene, and dichloromethane.[1][2] The key physicochemical properties of TCDI are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₄S | [3][4][5] |
| Molecular Weight | 178.22 g/mol | [3][4] |
| Melting Point | 98-103 °C | [1][6][7] |
| Boiling Point | 342 °C (rough estimate) | [1][6] |
| Density | 1.3046 g/cm³ (rough estimate) | [6] |
| Appearance | Bright yellow powder | [1][8] |
| Solubility | Soluble in tetrahydrofuran, toluene, and dichloromethane. Decomposes in water. | [1][2][9] |
| Stability | Stable, but air and moisture sensitive. | [1] |
| CAS Number | 6160-65-2 | [3][4][5] |
Synthesis of Di(1H-imidazol-1-yl)methanethione
While commercially available, di(1H-imidazol-1-yl)methanethione can be synthesized in the laboratory. The most common method involves the reaction of thiophosgene (B130339) with two equivalents of imidazole (B134444).[1][7] This reaction provides a safer alternative to the direct use of the highly toxic thiophosgene in subsequent reactions.[7]
Experimental Protocol: Synthesis of Di(1H-imidazol-1-yl)methanethione
Materials:
-
Imidazole
-
Thiophosgene
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (B128534) (optional, as a base)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (2.0 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.0 equivalent) in anhydrous THF to the stirred imidazole solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The formation of a precipitate (imidazole hydrochloride, if triethylamine is not used) may be observed.
-
Filter the reaction mixture to remove any solid byproducts.
-
The filtrate, containing the product, can be concentrated under reduced pressure to yield crude di(1H-imidazol-1-yl)methanethione.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as THF/hexane, to afford the pure compound as a yellow crystalline solid.
Note: This is a representative protocol based on general descriptions. Researchers should consult specific literature for detailed and optimized procedures.
Spectroscopic Data
The structural characterization of di(1H-imidazol-1-yl)methanethione is confirmed through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | Data not explicitly found in a structured format. The spectrum would be expected to show signals corresponding to the protons of the two imidazole rings. |
| ¹³C NMR | A ¹³C NMR spectrum is available on PubChem, indicating the presence of the thiocarbonyl carbon and the carbons of the imidazole rings.[10] |
| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the C=S (thiocarbonyl) group and the C-N and C=N bonds of the imidazole rings. An FTIR spectrum is available on PubChem.[10] |
| Mass Spectrometry (MS) | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. GC-MS data is available on PubChem.[10] |
Chemical Reactivity and Applications
The chemical reactivity of di(1H-imidazol-1-yl)methanethione is characterized by the facile displacement of the imidazole groups, making it an excellent thiocarbonylating agent and a safer substitute for thiophosgene.[1][7] Its primary applications in organic synthesis are in the Corey-Winter olefin synthesis and the Barton-McCombie deoxygenation.
Corey-Winter Olefin Synthesis
The Corey-Winter olefin synthesis is a powerful method for the stereospecific conversion of 1,2-diols to alkenes.[11] TCDI is used in the first step to convert the diol into a cyclic thiocarbonate.
Materials:
-
1,2-diol
-
Di(1H-imidazol-1-yl)methanethione (TCDI)
-
Toluene
Procedure:
-
To a solution of the 1,2-diol (1.0 equivalent) in toluene, add TCDI (1.1-1.5 equivalents) at room temperature.
-
The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude cyclic thiocarbonate can be purified by column chromatography.
Barton-McCombie Deoxygenation
The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an alcohol.[12][13] TCDI is employed to convert the alcohol into a thiocarbonyl derivative, which then undergoes radical reduction.
Materials:
-
Alcohol
-
Di(1H-imidazol-1-yl)methanethione (TCDI)
-
Anhydrous solvent (e.g., THF, dichloromethane)
Procedure:
-
In a flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent.
-
Add TCDI (1.1-1.5 equivalents) to the solution.
-
The reaction is typically stirred at room temperature or gently heated until the formation of the thiocarbonyl derivative is complete (monitored by TLC).
-
The reaction mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude product is then carried on to the radical reduction step with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride).
Safety and Handling
Di(1H-imidazol-1-yl)methanethione is an irritant and is moisture-sensitive.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is incompatible with strong oxidizing agents and strong acids.[1] The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1]
Conclusion
Di(1H-imidazol-1-yl)methanethione is a valuable and versatile reagent in organic synthesis. Its ability to act as a safe and effective thiocarbonylating agent has made it indispensable in key transformations such as the Corey-Winter olefin synthesis and the Barton-McCombie deoxygenation. This technical guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a solid foundation for its use in research and development, particularly in the synthesis of complex molecules and potential drug candidates.
References
- 1. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 2. Corey-Winter olefin synthesis | Semantic Scholar [semanticscholar.org]
- 3. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]
- 4. di-1H-imidazol-1-ylmethanethion | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. usbio.net [usbio.net]
- 6. 1,1'-Thiocarbonyldiimidazole-Application_Chemicalbook [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Corey-Winter Olefination | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Thiocarbonyldiimidazole Manufacturers [moltuslab.com]
- 12. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]
- 13. Barton-McCombie Reaction [organic-chemistry.org]

